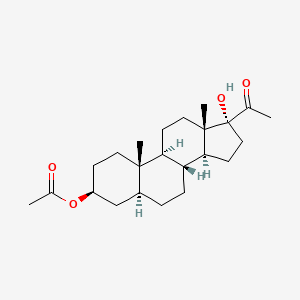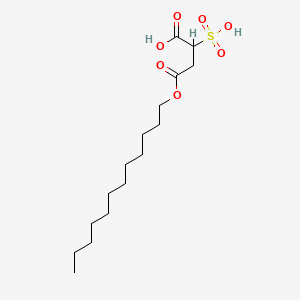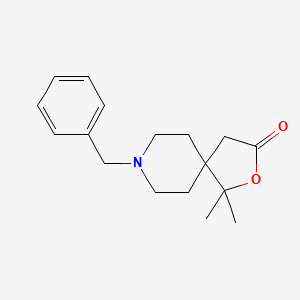
Allopregnane-3beta,17alpha-diol-20-one 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnane-3beta,17alpha-diol-20-one 3-acetate is a synthetic derivative of allopregnanolone, a neurosteroid that plays a crucial role in modulating the activity of the central nervous system. This compound is known for its potential therapeutic applications, particularly in the fields of neurology and endocrinology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate can be synthesized from allopregnan-3beta-ol-20-one 3-acetate through a series of chemical reactions. The process involves the acetylation of allopregnan-3beta-ol-20-one using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Allopregnane-3beta,17alpha-diol-20-one 3-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating the activity of GABA receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety, depression, and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
Allopregnane-3beta,17alpha-diol-20-one 3-acetate exerts its effects by modulating the activity of GABA receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The compound interacts with specific binding sites on the GABA receptor complex, resulting in increased chloride ion influx and hyperpolarization of neurons .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allopregnanolone: A naturally occurring neurosteroid with similar effects on
Eigenschaften
CAS-Nummer |
5456-44-0 |
|---|---|
Molekularformel |
C23H36O4 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
TVQDBRRFOFGWDS-LQHFQCQCSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)







